DAMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Damage-Associated Molecular Patterns (DAMPs) : These are molecules that can initiate and perpetuate an immune response in the noninfectious inflammatory response .

- Dampness in Buildings : This refers to the presence of unwanted moisture in the structure of a building, either the result of intrusion from outside or condensation from within the structure .

Synthesis Analysis

- DAMPs : The synthesis of DAMPs is a complex process that involves various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

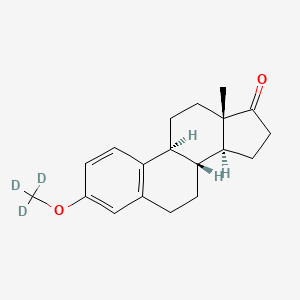

Molecular Structure Analysis

- DAMPs : Deoxyadenosine monophosphate (dAMP), also known as deoxyadenylic acid or deoxyadenylate, is a derivative of the common nucleic acid AMP, or adenosine monophosphate, in which the -OH (hydroxyl) group on the 2’ carbon on the nucleotide’s pentose has been reduced to just a hydrogen atom .

Chemical Reactions Analysis

- DAMPs : The chemical reactions involving DAMPs are complex and often involve interactions with other molecules in the body. For example, DAMPs can interact with pattern recognition receptors (PRRs) to induce the activation of signaling pathways and the release of inflammatory mediators .

Physical And Chemical Properties Analysis

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

- DAMPs : There is increasing attention paid to the role of activating DAMPs in the initiation of inflammatory diseases and suppressing/inhibiting DAMPs (SAMPs) in the resolution of inflammatory diseases. Therefore, these novel biomarkers could serve as future therapeutic targets or therapeutics .

- Dampness in Buildings : There is a need for greater academic investigation into the problem of rising damp in buildings .

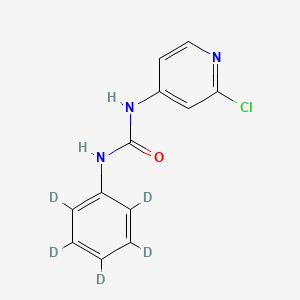

Propiedades

Número CAS |

220203-77-0 |

|---|---|

Fórmula molecular |

C13H23Cl2N5O4 |

Peso molecular |

384.26 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide](/img/structure/B590965.png)